(4-Anilinopyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(4-anilinopyridin-3-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c15-9-10-8-13-7-6-12(10)14-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,13,14) |
InChI Key |
AFSLMBSXVPMKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination of Halopyridine Precursors
A widely adopted route involves the coupling of 4-chloropyridine-3-carboxylate derivatives with aniline under palladium catalysis. Ethyl 4-chloropyridine-3-carboxylate serves as a pivotal intermediate, undergoing amination with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) to yield ethyl 4-anilinopyridine-3-carboxylate. This reaction typically proceeds at 100–110°C in toluene, achieving conversions exceeding 85% within 24 hours. The ester group at position 3 is subsequently reduced to the primary alcohol using sodium borohydride in tetrahydrofuran (THF) with lithium chloride as an additive, affording (4-Anilinopyridin-3-yl)methanol in 91.5% yield.
Optimization of Ligand Systems
Recent studies have demonstrated that BrettPhos and RuPhos ligands significantly improve catalytic efficiency in the amination step. For instance, BrettPhos-Pd-G3 precatalyst reduces reaction times to 12 hours while maintaining yields above 90%. The choice of base also impacts selectivity: cesium carbonate outperforms potassium carbonate in minimizing dehalogenation side reactions.
Copper-Mediated Amination Strategies
Ullmann-Type Coupling Under High-Pressure Conditions
An alternative protocol employs copper(I) iodide as a catalyst for coupling 4-iodopyridine-3-methanol with aniline in dimethylformamide (DMF) at 130°C. This method, adapted from industrial-scale processes for aminopyridine derivatives, achieves 78–82% yields when conducted under 10 atm of nitrogen pressure. The hydroxymethyl group requires protection as a tert-butyldimethylsilyl (TBS) ether prior to the coupling reaction to prevent oxidation, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) in THF.
Solvent and Temperature Effects
Comparative studies reveal that dimethylacetamide (DMAc) enhances reaction rates compared to DMF, likely due to improved copper complex solubility. Temperature profiling indicates optimal performance at 120–125°C, with higher temperatures promoting ligand degradation. The molar ratio of copper catalyst to substrate (0.15–0.2 equiv.) proves critical for minimizing homocoupling byproducts.
Multicomponent Cyclization Methods
Kröhnke Pyridine Synthesis Modifications
A convergent approach utilizes the Kröhnke protocol, combining 3-aminocrotononitrile, aniline-derived chalcones, and formaldehyde in acetic acid. This one-pot reaction constructs the pyridine ring with inherent anilino and hydroxymethyl substituents, though yields remain moderate (55–65%) due to competing polymerization pathways. Microwave-assisted conditions (150°C, 20 min) improve atom economy by 18% compared to conventional heating.
Azlactone-Enamine Cyclocondensation
Building on methodologies developed for oxazolo[5,4-b]pyridines, azlactones derived from hippuric acid and 4-nitrobenzaldehyde react with ethyl acetoacetate enamines to form tetrahydropyridine intermediates. Subsequent oxidation with manganese dioxide and selective hydrolysis yields 4-anilinopyridin-3-yl methanol derivatives. This route demonstrates exceptional functional group tolerance, accommodating electron-deficient and sterically hindered anilines.
Functional Group Interconversion Pathways
Nitro Group Reduction and Subsequent Arylation
4-Nitropyridine-3-methanol serves as a versatile precursor, undergoing hydrogenation over Raney nickel to the corresponding amine (94% yield). Diazotization followed by Sandmeyer reaction with aniline derivatives introduces the anilino moiety. While this three-step sequence achieves an overall yield of 68%, it requires careful control of diazonium salt stability at low temperatures (−5 to 0°C).
Oxidation-Reduction Tandem Processes
Innovative work has demonstrated the feasibility of oxidizing 4-anilinonicotinic acid to the aldehyde followed by borohydride reduction. Using Swern oxidation conditions (oxalyl chloride/DMSO), the 3-carboxylic acid group is converted to an aldehyde intermediate, which is immediately reduced with sodium borohydride to prevent overoxidation. This method circumvents esterification steps but requires anhydrous conditions throughout.
Emerging Catalytic and Continuous Flow Technologies
Photoredox Catalysis for C–N Bond Formation
Visible-light-mediated catalysis using fac-Ir(ppy)₃ enables room-temperature coupling of 4-bromopyridine-3-methanol with aniline derivatives. This radical-based mechanism proceeds via single-electron transfer (SET), achieving 76% yield with excellent functional group compatibility. Tertiary amines serve as sacrificial reductants, while water acts as a proton source to minimize side reactions.
Microreactor-Based Continuous Synthesis
Recent advancements in flow chemistry have enabled telescoped synthesis of (4-Anilinopyridin-3-yl)methanol. A three-stage microreactor system performs sequential esterification, amination, and reduction with residence times under 30 minutes per step. This approach enhances heat transfer during exothermic amination steps, reducing decomposition and improving overall yield to 89%.
Chemical Reactions Analysis
(4-Anilinopyridin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at the aniline or pyridine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Various substituted pyridine and aniline derivatives.
Scientific Research Applications
(4-Anilinopyridin-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-Anilinopyridin-3-yl)methanol: can be compared with other similar compounds such as 4-aminopyridine-3-methanol and 3-anilinopyridine-4-methanol . These compounds share structural similarities but differ in the position of the substituents on the pyridine ring. The uniqueness of (4-Anilinopyridin-3-yl)methanol lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Substituent Position: The position of amino and hydroxymethyl groups significantly impacts reactivity. For example, (2-Aminopyridin-4-yl)-methanol has a more polarized structure due to the proximal amino and alcohol groups, whereas (4-Anilinopyridin-3-yl)methanol’s anilino group may confer stronger π-π stacking interactions.
- Heterocycle Variation : Piperidine derivatives (e.g., ) lack aromaticity compared to pyridine analogs, altering their basicity and solubility. Pyridazine-containing compounds (e.g., ) exhibit distinct electronic properties due to the nitrogen-rich ring.
Stability and Handling
- Light Sensitivity: Pyrimidine analogs like (6-Aminopyrimidin-4-yl)methanol require storage at 2–8°C and protection from light . While direct data for (4-Anilinopyridin-3-yl)methanol is unavailable, similar precautions may apply.
- Thermal Stability : Piperidine derivatives (e.g., ) generally exhibit higher thermal stability than pyridines due to reduced ring strain.
Q & A
Q. Q1. What are the common synthetic routes for (4-Anilinopyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling 4-aminopyridine derivatives with appropriately substituted benzyl alcohols or via reductive amination. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions, while methanol or ethanol may be used for hydrogenation steps .
- Catalysts : Palladium-based catalysts (e.g., Lindlar catalyst) or ruthenium carbenes can influence regioselectivity in hydrogenation or allyl rearrangement steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Q2. What spectroscopic and chromatographic techniques are most effective for characterizing (4-Anilinopyridin-3-yl)methanol?
Methodological Answer:
- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve aromatic protons (δ 6.8–8.2 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). Aniline NH protons appear as broad singlets (δ 5.5–6.0 ppm) .
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) achieve baseline separation of impurities. Retention times vary with methanol content in the mobile phase .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to mitigate byproduct formation in the synthesis of (4-Anilinopyridin-3-yl)methanol derivatives?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce undesired dimerization during coupling reactions.
- Ligand-Modified Catalysts : Palladium nanoparticles with triphenylphosphine ligands improve selectivity in cross-coupling steps, minimizing halogenated byproducts .
- In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. Q4. What computational strategies are effective for predicting the electronic properties and reactivity of (4-Anilinopyridin-3-yl)methanol?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model ground-state dipole moments and HOMO-LUMO gaps, correlating with experimental UV-Vis data .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility trends. Methanol and DMSO show high solvation free energies for this compound .
- Docking Studies : PyRx or AutoDock Vina evaluates binding affinities to biological targets (e.g., kinase enzymes), guiding structure-activity relationship (SAR) studies .
Q. Q5. How should researchers address contradictions in reported biological activities of (4-Anilinopyridin-3-yl)methanol derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC protocols). For example, discrepancies in anticancer activity may arise from variations in apoptosis assay endpoints .
- Structural Validation : Re-synthesize disputed compounds and validate purity via HPLC and H NMR. Contradictions often stem from undetected impurities (e.g., regioisomers) .
- Open Data Practices : Share raw datasets (e.g., via Zenodo or Figshare) to enable reproducibility and collaborative troubleshooting .
Q. Q6. What strategies enhance the stability of (4-Anilinopyridin-3-yl)methanol in aqueous solutions for in vitro assays?
Methodological Answer:
- pH Optimization : Buffers (pH 7.4 PBS) prevent hydrolysis of the hydroxymethyl group. Avoid alkaline conditions (pH > 9) to prevent oxidation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability during long-term storage .
- Co-Solvents : Use DMSO (≤10% v/v) to enhance solubility without inducing aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
